molecular formula C24H27NO4 B15195497 Ancistrocongoline A CAS No. 455255-21-7

Ancistrocongoline A

Cat. No.: B15195497
CAS No.: 455255-21-7
M. Wt: 393.5 g/mol
InChI Key: GWJJRDKEDFSIDL-ZIAGYGMSSA-N
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Description

Ancistrocongoline A is a naphthylisoquinoline alkaloid first isolated from Ancistrocladus congolensis and A. likoko, lianas native to the Congo Basin . It belongs to the subclass of 5,8′-coupled naphthyltetrahydroisoquinolines, characterized by a biaryl linkage between the naphthalene and isoquinoline moieties. This compound is notable for its hybrid-type structure, featuring an R-configuration at C-3 and an oxygen function at C-6, which places it in the "mixed Ancistrocladaceae/Dioncophyllaceae-type" category . This compound serves as a key biosynthetic precursor for several derivatives, including O-methylated analogs like ikelacongoline A .

Properties

CAS No.

455255-21-7

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline-6,8-diol

InChI

InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)21(9-12)29-5)23-17-10-13(2)25(4)14(3)22(17)19(27)11-20(23)28/h6-9,11,13-14,26-28H,10H2,1-5H3/t13-,14-/m1/s1

InChI Key

GWJJRDKEDFSIDL-ZIAGYGMSSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ancistrocongoline A involves several steps, starting with the formation of the naphthylisoquinoline core. This process typically includes:

    Condensation Reactions: The initial step involves the condensation of a naphthalene derivative with an isoquinoline precursor under acidic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the naphthylisoquinoline skeleton.

    Functional Group Modifications:

Industrial Production Methods

advancements in synthetic organic chemistry and biotechnological approaches may offer potential methods for its production in the future .

Chemical Reactions Analysis

Types of Reactions

Ancistrocongoline A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Ancistrocongoline A has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of naphthylisoquinoline alkaloids.

    Biology: Investigated for its potential as an antiprotozoal agent, particularly against malaria and African sleeping sickness.

    Medicine: Studied for its antileukemic properties and potential use in cancer therapy.

Mechanism of Action

The mechanism of action of Ancistrocongoline A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Features

Ancistrocongoline A shares its 5,8′-coupling pattern with several related alkaloids, but distinct differences arise in substituent placement, methylation patterns, and axial configurations. Key analogues include:

Korupensamine B (1b)
  • Source : Ancistrocladus korupensis (Cameroon).
  • Structural Similarities : 5,8′-coupling, R-configuration at C-3, and hybrid-type classification .
  • Differences : Korupensamine B is the atropo-diastereomer of korupensamine A, differing in the biaryl linkage (M-configuration vs. P-configuration). This compound lacks this atropisomerism due to its unique stereochemical stability .
Ikelacongoline A (5a)
  • Source : Central Congolese Ancistrocladus species.
  • Structural Similarities: Identical molecular formula (C₂₅H₂₉NO₄) and 5,8′-coupling.
  • Differences : Ikelacongoline A is the 50-O-methyl derivative of this compound, indicating a methylation difference at the C-50 position .
Ancistrolikokine A3 (14)
  • Source : A. likoko.
  • Structural Similarities : 5,8′-coupling and hybrid-type features.
  • Differences : Ancistrolikokine A3 is the 5′,8-O,O-dimethyl analog of this compound, with additional methyl groups at C-5′ and C-8 .

Biaryl Linkage Configurations

The M- or P-configuration of the biaryl axis critically influences bioactivity and stereochemical properties:

  • This compound : Presumed M-configuration based on ECD spectral similarities to ancistrocongoline C .
  • Ikelacongoline D (7) : Shares the M-configuration with ancistrocongoline C but differs in methyl group placement at C-1 and C-3 .
  • Korupensamine E (17) : M-configuration, identical to this compound, but distinct in hydroxylation patterns .

Functional Implications of Structural Variations

  • Methylation Effects : The addition or removal of methyl groups (e.g., 50-O-methyl in ikelacongoline A) alters lipophilicity and bioavailability .
  • Atropoisomerism : Compounds like korupensamine B exhibit atropo-diastereomerism, which can significantly impact their antileishmanial and anticancer activities .

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